LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It is an orally bioavailable small molecule that exhibits antineoplastic activity []. LY3214996 plays a significant role in scientific research, particularly in oncology, due to its ability to inhibit the MAPK/ERK pathway, which is frequently dysregulated in various cancers [, ].
LY3214996, also known as Temuterkib, is a potent and selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth in cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway. The development of LY3214996 is part of a broader effort to create targeted therapies that can effectively manage cancers associated with specific genetic alterations.
LY3214996 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the ERK enzymes, thereby preventing their activation. This mechanism positions LY3214996 within a class of drugs aimed at inhibiting key signaling pathways involved in cell proliferation and survival, particularly in oncogenic contexts.
The synthesis of LY3214996 involves several steps, starting from initial lead compounds identified through medium-throughput screening. The specific synthetic route is detailed in U.S. patent number 9469652, which outlines the chemical transformations necessary to produce this compound. The synthesis typically includes:
The synthesis has been validated through multiple studies, confirming its reproducibility and efficiency in generating active pharmaceutical ingredients .
The molecular structure of LY3214996 can be described by its chemical formula: C₁₈H₃₁N₅O₂S. The compound features several functional groups that contribute to its activity:
The three-dimensional conformation of LY3214996 allows for optimal interaction with the ATP-binding pocket of ERK, which is crucial for its inhibitory function .
LY3214996 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The mechanism by which LY3214996 exerts its therapeutic effects involves:
LY3214996 possesses several notable physical and chemical properties:
LY3214996 has been investigated extensively for its potential applications in oncology:
The ERK1/2 proteins (ERK) function as the bottleneck effectors within the RAS-RAF-MEK-ERK signaling cascade. Upon activation via dual phosphorylation by MEK1/2, ERK1/2 phosphorylates a vast array of over 100 cytoplasmic and nuclear substrates. These substrates include:
Beyond simply promoting proliferation, activated ERK1/2 also orchestrates negative feedback mechanisms to modulate pathway activity. This includes phosphorylation of SOS (disrupting RAS activation), RAF kinases (inhibiting their activity), MEK, and induction of dual-specificity phosphatases (DUSPs like DUSP4, DUSP6) and sprouty proteins (SPRYs) that attenuate upstream signaling. This intricate feedback is crucial for maintaining cellular homeostasis but is frequently dysregulated in cancer, contributing to uncontrolled growth and survival [1] [5] [7].
Table 1: Key Cellular Processes Regulated by ERK1/2 Signaling
Process Category | Specific Examples of ERK1/2 Targets/Outcomes | Oncogenic Consequence When Aberrantly Activated |
---|---|---|
Cell Cycle | Phosphorylation/activation of transcription factors (c-MYC, FOS); Induction of Cyclin D1 | Uncontrolled cell proliferation; Bypass of cell cycle checkpoints |
Cell Survival | Phosphorylation/inactivation of pro-apoptotic BAD, BIM; Stabilization of MCL-1; Inactivation of Caspase-9 | Resistance to apoptosis; Enhanced cell survival in stress conditions |
Protein Synthesis | Activation of RSK, MNK kinases; Phosphorylation of eIF4E-binding proteins (eIF4EBP1) and S6K | Increased translation; Enhanced cell growth and biomass accumulation |
Feedback | Phosphorylation of SOS, RAF, MEK; Induction of DUSP4, DUSP6, SPRY2, SPRY4 | Dysregulation leads to sustained pathway activation and oncogenesis |
Aberrant activation of the ERK pathway is a hallmark of numerous human cancers, driven primarily by gain-of-function mutations in genes encoding pathway components or loss-of-function mutations in negative regulators. These alterations constitutively activate signaling, leading to uncontrolled proliferation and survival:
This high prevalence, particularly the frequent occurrence of RAS mutations which have historically been difficult to target directly, establishes the ERK pathway and specifically its terminal kinase ERK1/2 as a compelling therapeutic target across a wide spectrum of malignancies [1] [5] [8].
Table 2: Prevalence of Key ERK Pathway Aberrations in Human Cancers
Genetic Alteration | Approximate Overall Cancer Prevalence | Key Cancer Types with High Prevalence | Primary Consequence |
---|---|---|---|
RAS Mutations | ~33% | Pancreatic cancer (>80%), Colorectal cancer (~45%), Lung adenocarcinoma (~33%), Multiple Myeloma (~20%) | Constitutive GTP binding, persistent RAS activation |
BRAF Mutations | ~8% | Melanoma (~50%), Hairy cell leukemia (~100%), Papillary thyroid cancer (~45%), Colorectal cancer (~10%) | Constitutive kinase activity, dimerization |
NF1 Loss/Inactivation | Variable (e.g., ~15% Glioblastoma) | Malignant peripheral nerve sheath tumors (~90%), Glioblastoma, Melanoma, Lung cancer | Loss of RAS-GTPase acceleration, increased RAS-GTP |
RTK Overactivation | Variable (e.g., EGFR ~15% NSCLC) | NSCLC (EGFR, MET), Breast cancer (HER2), Glioblastoma (EGFR, PDGFR) | Persistent RAS activation |
Targeting upstream components of the ERK pathway, specifically BRAF (e.g., vemurafenib, dabrafenib) and MEK (e.g., trametinib, cobimetinib), has yielded significant clinical benefits, particularly in BRAF V600-mutant melanoma and non-small cell lung cancer (NSCLC). However, these therapeutic strategies are plagued by significant limitations:
These limitations highlight the therapeutic vulnerability at the level of ERK1/2. Inhibiting ERK directly offers several potential advantages:
LY3214996 was developed specifically to exploit this vulnerability. It potently inhibits ERK1/2 (IC₅₀ = 5 nM for both enzymes), effectively blocking phosphorylation of its key substrate RSK (p-RSK IC₅₀ = 0.43 µM) in cells and tumors. This inhibition correlates directly with its anti-tumor activity in models harboring ERK pathway alterations, including those with acquired resistance to BRAF or MEK inhibitors [1] [6]. Its ability to demonstrate single-agent activity in patient-derived xenograft (PDX) models of RAS-mutant lung cancer and synergistic/additive effects in rational combinations underscores its potential clinical value [8].
Table 3: Major Resistance Mechanisms to RAF/MEK Inhibitors and Rationale for ERK Inhibition
Resistance Mechanism to RAF/MEK Inhibitors | Representative Alterations | Consequence | How ERK Inhibition (LY3214996) Addresses It |
---|---|---|---|
Secondary Pathway Mutations | NRAS/KRAS mutations, MEK1/2 mutations | Bypass inhibited node; Reactivate pathway downstream of RAF or MEK | Blocks terminal ERK node downstream of mutant RAS or MEK |
BRAF Alterations | BRAF amplification; BRAF splicing (p61 variants); BRAF V600E/K secondary mutations | Sustain RAF dimer signaling; Amplify RAF output | Acts downstream of aberrant BRAF activity |
Receptor Tyrosine Kinase (RTK) Upregulation | EGFR, HER2, HER3, PDGFRβ, IGF1R, FGFR overexpression/activation | Reactivate RAS, signaling through wild-type RAF dimers or PI3K pathway | Blocks ERK activation downstream of RTK-RAS signaling |
Parallel Pathway Activation | PI3K-AKT-mTOR hyperactivation | Provides compensatory survival/growth signals; Reduces dependence on ERK | Rational combination target (e.g., + PI3K/mTORi) |
Altered Feedback Loops (Loss of DUSPs/SPRYs) | Reduced expression of DUSP4, DUSP6, SPRY2, SPRY4 | Loss of negative feedback; Enhanced sensitivity to growth factors; Rebound signaling | May cause less feedback disruption than MEKi; Directly blocks ERK output |
ERK Reactivation | Increased pERK, pRSK levels in progressing tumors | Restores proliferative/survival signaling downstream | Directly and potently inhibits ERK kinase activity and substrate phosphorylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: